Comprehensive Technical Guide on 6-Bromo-3-iodo-4-methyl-1H-indazole (CAS 885521-53-9): Synthesis, Properties, and Applications in Kinase Inhibitor Development
Comprehensive Technical Guide on 6-Bromo-3-iodo-4-methyl-1H-indazole (CAS 885521-53-9): Synthesis, Properties, and Applications in Kinase Inhibitor Development
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on highly functionalized, geometrically constrained heterocyclic scaffolds. 6-Bromo-3-iodo-4-methyl-1H-indazole (CAS 885521-53-9) is a premier bifunctional building block engineered for this exact purpose. Featuring an indazole core with orthogonal halogen handles (C3-iodo and C6-bromo) and a sterically demanding C4-methyl group, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, most notably Serine/Threonine p21-activated kinase 1 (PAK1) inhibitors[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis protocols, and its strategic utility in drug discovery workflows.
Physicochemical Profiling & Structural Causality
The utility of 6-bromo-3-iodo-4-methyl-1H-indazole is dictated by its unique structural topology. The indazole core acts as a bioisostere for purines, capable of forming critical bidentate hydrogen bonds within the ATP-binding pocket of kinases via its N1 (donor) and N2 (acceptor) atoms.
The strategic placement of the substituents provides three distinct advantages:
-
Orthogonal Reactivity: The bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). This thermodynamic differential allows for chemoselective palladium-catalyzed cross-coupling at the C3 position without perturbing the C6 position.
-
Steric Constraint: The C4-methyl group exerts a profound steric effect on any substituent introduced at the C3 position. In kinase inhibitor design, this steric clash restricts the rotational degrees of freedom of the C3-aryl or C3-heteroaryl moiety, locking it into a bioactive conformation that enhances binding affinity and target residence time.
-
Vectoring: The C6-bromo group provides a synthetic vector pointing towards the solvent-exposed region or the hydrophobic pocket of the kinase, allowing for late-stage diversification to tune pharmacokinetic properties (e.g., LogP, solubility).
Quantitative Data Summary
The following table summarizes the key computational and physical properties of the compound[2]:
| Property | Value |
| Chemical Name | 6-Bromo-3-iodo-4-methyl-1H-indazole |
| CAS Registry Number | 885521-53-9 |
| Molecular Formula | C8H6BrIN2 |
| Molecular Weight | 336.96 g/mol |
| Topological Polar Surface Area (TPSA) | 28.68 Ų |
| LogP (Predicted) | 3.30 – 4.38 |
| Hydrogen Bond Donors / Acceptors | 1 / 1 |
| Physical Form | Solid |
| InChIKey | WYFJTMBLPDEJTG-UHFFFAOYSA-N |
Mechanistic Synthesis & Experimental Protocols
The de novo synthesis of 6-bromo-3-iodo-4-methyl-1H-indazole is a highly controlled two-step process starting from commercially available 5-bromo-2,3-dimethylaniline. The methodology relies on a modified Jacobson indazole synthesis followed by regioselective electrophilic iodination.
Figure 1: Step-by-step synthetic workflow for 6-bromo-3-iodo-4-methyl-1H-indazole.
Protocol 1: Synthesis of 6-Bromo-4-methyl-1H-indazole
Causality Focus: pH-Driven Cyclization
-
Diazotization: Dissolve 5-bromo-2,3-dimethylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq). Cool the mixture to 0–5 °C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Rationale: Maintaining the internal temperature below 5 °C is critical to prevent the thermal decomposition of the highly unstable diazonium salt into a phenol derivative.
-
Intramolecular Cyclization: After stirring for 30 minutes, add a saturated aqueous solution of sodium acetate (NaOAc) to adjust the pH to ~5.5. Rationale: The buffering step is the key driver of this reaction. It neutralizes the excess strong acid, allowing the transient diazonium species to undergo an intramolecular cyclization with the adjacent C2-methyl group, forming the pyrazole ring of the indazole.
-
Isolation: Stir the mixture at room temperature for 12 hours. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 6-bromo-4-methyl-1H-indazole.
Protocol 2: Electrophilic Iodination at C3
Causality Focus: Nucleophilic Enhancement
-
Deprotonation: Dissolve 6-bromo-4-methyl-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add crushed potassium hydroxide (KOH, 2.5 eq) and stir at room temperature for 30 minutes. Rationale: KOH deprotonates the N1 position. This generates an indazolide anion, which significantly increases the electron density at the C3 carbon via resonance, transforming it into a potent nucleophile.
-
Halogenation: Slowly add iodine (I₂, 1.2 eq) dissolved in DMF dropwise to the mixture. The electron-rich C3 position attacks the electrophilic iodine.
-
Quenching: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Rationale: Thiosulfate reduces any unreacted, oxidative iodine into benign iodide ions, preventing over-halogenation or oxidative degradation of the product during workup. Extract with ethyl acetate, dry, and purify via flash chromatography.
Applications in Drug Discovery: PAK1 Inhibitors
6-Bromo-3-iodo-4-methyl-1H-indazole gained significant prominence following its disclosure in patent literature by Hoffmann-La Roche (WO2013026914A1) as a core scaffold for Serine/Threonine PAK1 inhibitors[1].
The p21-activated kinases (PAKs) are a family of nonreceptor serine/threonine kinases that act as critical downstream effectors of Rac and Cdc42 GTPases. PAK1 is frequently overexpressed in various human malignancies and plays a pivotal role in cytoskeletal organization, cellular morphogenesis, and Ras-driven tumorigenesis[3]. Inhibiting PAK1 is a major therapeutic strategy for halting cancer metastasis and proliferation.
To build these complex inhibitors, medicinal chemists exploit the orthogonal reactivity of CAS 885521-53-9.
Figure 2: Chemoselective orthogonal functionalization exploiting C-I vs. C-Br reactivity.
In a typical drug discovery workflow, the C3-iodo group undergoes a primary Suzuki-Miyaura cross-coupling at lower temperatures (e.g., 60 °C) with an aryl boronic acid. Because the C-I bond undergoes oxidative addition to Pd(0) much faster than the C-Br bond, the C6-bromo group remains completely intact. Subsequently, the C6-bromo group is subjected to a secondary, higher-temperature cross-coupling (e.g., Buchwald-Hartwig amination at 100 °C) to install a solubilizing amine tail, finalizing the active pharmaceutical ingredient (API).
Supply Chain & Analytical Validation
When sourcing 6-bromo-3-iodo-4-methyl-1H-indazole for GMP or pre-clinical synthesis, researchers must enforce strict quality control metrics.
-
Purity Requirements: Suppliers (e.g., Sigma-Aldrich, Aquila Pharmatech) typically provide this compound at ≥96% to 98% purity. For late-stage API synthesis, ≥98% purity is mandatory.
-
Impurity Profiling: HPLC and LC-MS must be utilized to screen for unreacted 6-bromo-4-methyl-1H-indazole (des-iodo impurity) and potential C5/C7 over-iodinated byproducts, which can derail stoichiometric cross-coupling reactions downstream.
-
Storage & Handling: The compound must be stored at 2–8 °C under an inert atmosphere (argon or nitrogen). The C–I bond is susceptible to homolytic cleavage upon prolonged exposure to UV light, which generates iodine radicals and degrades the material. Therefore, storage in amber glass or light-blocking containers is strictly required.
References
- Aliagas-Martin, I., et al. (F. Hoffmann-La Roche AG).SERINE/THREONINE PAK1 INHIBITORS. Patent WO2013026914A1. Published February 28, 2013.
-
Abdel-Magid, A. F. PAK1: A Therapeutic Target for Cancer Treatment. ACS Medicinal Chemistry Letters (PMC4027501). Published March 19, 2013. Retrieved from:[Link]
